molecular formula C16H19BrN2O2 B268148 N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine

Cat. No. B268148
M. Wt: 351.24 g/mol
InChI Key: KDQLLTGCCFMEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine, also known as BEMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BEMP is a benzylamine derivative that has been synthesized using a specific method, which will be discussed in detail in This compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further research. In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BEMP.

Mechanism of Action

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been found to have a unique mechanism of action, which involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been found to have various biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. These effects have been associated with improved cognitive function, mood enhancement, and potential neuroprotective effects. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments, including its high purity, stability, and unique mechanism of action. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine research, including further studies on its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, research on the effects of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine on various physiological processes, including inflammation and oxidative stress, may provide insights into its potential therapeutic applications. Finally, further optimization of the synthesis method may lead to the development of more efficient and cost-effective methods for producing N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine.

Synthesis Methods

The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with 3-pyridinemethanamine in the presence of a catalyst. The resulting intermediate is then reacted with benzylamine to yield the final product, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine. The synthesis method has been optimized to yield a high purity product, which is essential for its use in scientific research.

Scientific Research Applications

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been found to have a unique mechanism of action, which makes it an interesting candidate for further research. In pharmacology, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used to study the effects of benzylamine derivatives on various physiological processes.

properties

Product Name

N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(3-pyridinylmethyl)amine

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C16H19BrN2O2/c1-3-21-15-8-13(7-14(17)16(15)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3

InChI Key

KDQLLTGCCFMEMC-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OC

Origin of Product

United States

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